4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

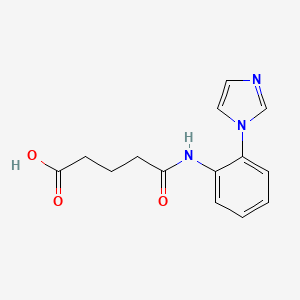

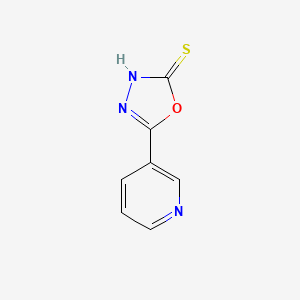

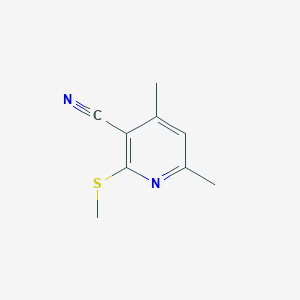

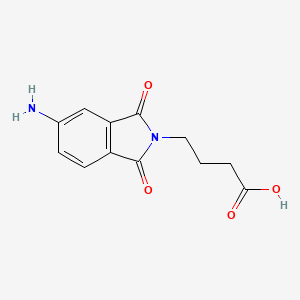

“4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile” is a chemical compound with the empirical formula C9H10N2S . It has a molecular weight of 178.25 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile” comprises a 2-amino-3-cyanopyridine ring fused with a cyclopentane ring . In the crystal, molecules are linked by an intermolecular bifurcated N—H…N hydrogen bond between the cyano N atom and the two amino groups, an N—H…N hydrogen bond between the two amino groups and a weak C—H…π interaction, forming a three-dimensional network .Physical And Chemical Properties Analysis

“4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile” is a solid compound . The SMILES string for this compound is N#CC1=C(SC)N=C©C=C1C .Scientific Research Applications

Pharmacology: Potential Therapeutic Compound Synthesis

In pharmacology, 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile may serve as a precursor in the synthesis of complex molecules with potential therapeutic effects. Its structure, featuring a pyridine ring with a nitrile group, is a common motif in pharmaceuticals that target a variety of biological pathways .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound is valuable in organic synthesis as a building block for creating heterocyclic compounds. Its methylsulfanyl and nitrile groups are versatile functional groups that can undergo various chemical reactions, leading to the synthesis of novel organic molecules .

Material Science: Advanced Functional Materials Development

In material science, the compound’s unique chemical structure could be utilized to develop advanced functional materials. These materials might exhibit desirable properties such as conductivity or photoreactivity, which are essential in creating new electronic devices .

Analytical Chemistry: Chromatographic Studies

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: could be used in analytical chemistry for chromatographic studies. Its distinct chemical properties might help in the separation of complex mixtures or act as a standard in calibration processes .

Biochemistry: Enzyme Inhibition Studies

The compound might play a role in biochemistry for enzyme inhibition studies. Its structure could interact with specific enzymes, potentially inhibiting their activity, which is a crucial step in understanding metabolic pathways and designing drugs .

Environmental Science: Pollutant Degradation Research

Lastly, in environmental science, researchers could explore the use of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile in pollutant degradation. Its chemical reactivity might be harnessed to break down harmful environmental pollutants into less toxic substances .

Safety and Hazards

properties

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBIUWWLAZLZKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350325 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile | |

CAS RN |

72456-86-1 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid](/img/structure/B1330979.png)

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)